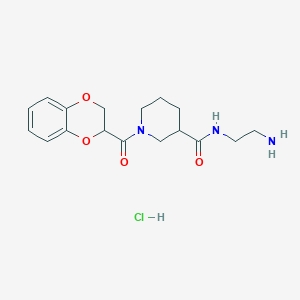
N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O4 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Precursor to Therapeutic Compounds : A study by Bozzo et al. (2003) describes a new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are potential precursors to therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Anticonvulsant Activity : Research by Arustamyan et al. (2019) highlights the synthesis of new amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which showed anticonvulsant activity (Arustamyan et al., 2019).
Intermediate for Anti-Hypertensive Drugs : Ramesh et al. (2006) detailed an improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the anti-hypertensive agent Doxazosin (Ramesh, Reddy, & Reddy, 2006).
Potential Antipsychotic Agents : A study by Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including variants with 1,4-benzodioxin structures, and evaluated them as potential antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activities : Pouramiri et al. (2017) reported the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating their antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, which is significant for antidementia treatment (Sugimoto et al., 1990).
Growth Hormone Secretagogue Analysis : Qin (2002) examined the tandem mass spectrum of a growth hormone secretagogue with a structure including 1,4-benzodioxin, providing insights into its gas-phase rearrangement (Qin, 2002).
Chiral Synthons for Therapeutic Agents : Mishra et al. (2016) characterized an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis, which is efficient in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, valuable for synthesizing agents like Doxazosin mesylate (Mishra, Kaur, Sharma, & Jolly, 2016).
properties
IUPAC Name |
N-(2-aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4.ClH/c18-7-8-19-16(21)12-4-3-9-20(10-12)17(22)15-11-23-13-5-1-2-6-14(13)24-15;/h1-2,5-6,12,15H,3-4,7-11,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGOGTVTARCBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

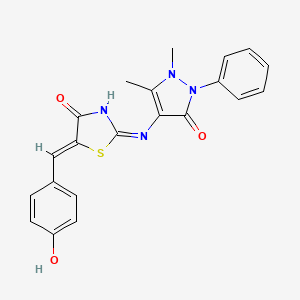
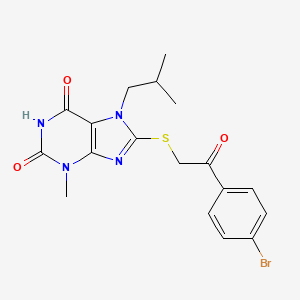
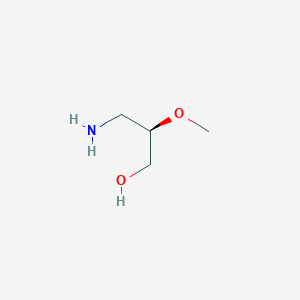
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)
![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)
![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)
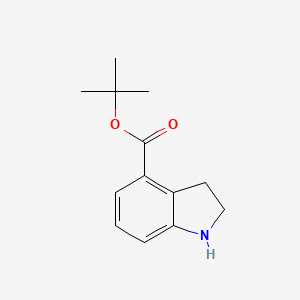

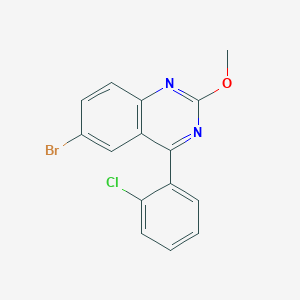
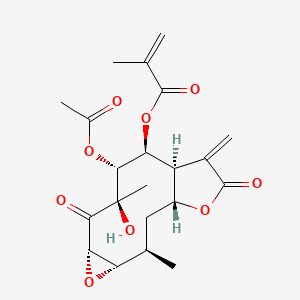

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)